molecular formula C9H11Cl2NO B6187897 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2639451-51-5

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6187897
CAS No.: 2639451-51-5
M. Wt: 220.09 g/mol
InChI Key: SGMSSJCLSMTOQO-UHFFFAOYSA-N
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Description

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused with an oxazepine ring, which is further chlorinated at the 9th position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

The synthesis of 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to form the benzoxazepine ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the benzoxazepine ring.

Scientific Research Applications

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems, making it a potential candidate for treating neurological conditions.

Comparison with Similar Compounds

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other benzoxazepine derivatives, such as:

    7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: This compound has a bromine atom at the 7th position, which may alter its chemical and biological properties.

    7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacking the chlorine atom at the 9th position, this compound may exhibit different reactivity and applications.

    2,3-dihydro-1,5-benzoxazepines:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639451-51-5

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H

InChI Key

SGMSSJCLSMTOQO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC=C2Cl.Cl

Purity

95

Origin of Product

United States

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